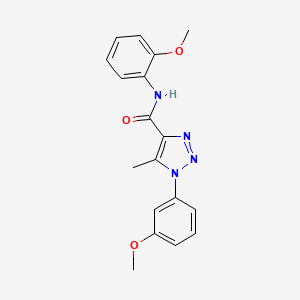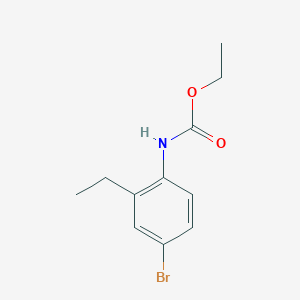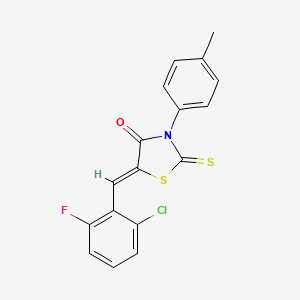![molecular formula C16H13ClF3N3OS2 B4631496 2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(2,4-difluorophenyl)hydrazinecarbothioamide](/img/structure/B4631496.png)
2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(2,4-difluorophenyl)hydrazinecarbothioamide
Übersicht
Beschreibung
This compound belongs to a broad class of chemically synthesized molecules known for their structural specificity and potential for a wide range of applications, including but not limited to, antimicrobial activity, and as inhibitors or catalysts in chemical reactions.
Synthesis Analysis
The synthesis of similar compounds involves the reaction of specific benzyl and phenyl derivatives with thiosemicarbazide under catalytic conditions to form hydrazinecarbothioamide derivatives. For example, Ramadan (2019) synthesized arylidene-hydrazinyl-thiazolines and their precursors through a series of condensation reactions (E. Ramadan, 2019).
Molecular Structure Analysis
The molecular structure of these compounds can be characterized by spectroscopic methods, including NMR and mass spectrometry. The structural analyses reveal intricate details about the atomic charges and fragmentation pathways, aiding in understanding their reactivity and stability (E. Ramadan, 2019).
Chemical Reactions and Properties
These compounds exhibit a range of chemical reactions, primarily based on their functional groups. For instance, their reactivity with various aldehydes or ketones under catalytic conditions can lead to the formation of new derivatives with significant chemical properties, including antimicrobial activities. Liu (2015) demonstrated the synthesis of chloro- and fluoro-substituted thiocarboxyhydrazones with effective antimicrobial properties (Zenghe Liu, 2015).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the compound's behavior in different environments. These properties can be influenced by the presence of fluorine atoms, which often lead to increased stability and lower reactivity compared to their non-fluorinated counterparts.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and reactivity towards other chemical agents, are determined by the compound's molecular structure. The presence of both chloro and fluoro groups can significantly affect these properties, making these compounds interesting for further chemical studies and potential applications in catalysis, synthesis of new materials, or as active agents in chemical reactions.
- Ramadan, E. (2019). Synthesis and mass spectrometry of some arylidene-hydrazinyl-thiazolines (E. Ramadan, 2019).
- Liu, Z. (2015). Synthesis, structures, and antimicrobial activity of chloro- and fluoro-substituted thiocarbohydrazones (Zenghe Liu, 2015).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Synthetic Methodologies : Research has focused on developing methods for synthesizing thiocarboxyhydrazones, including various chloro- and fluoro-substituted derivatives. These methodologies often involve condensation reactions and aim to produce compounds with potential biological activities (Zenghe Liu, 2015) Synthesis, Structures and Antimicrobial Activity of Chloro- and Fluoro-Substituted Thiocarboxyhydrazones.
- Structural Characterization : Compounds similar to the one have been characterized by elemental analysis, IR, UV-vis spectra, and single crystal X-ray diffraction. These studies reveal the influence of chloro- and fluoro-substitutes on the molecular structure, highlighting the importance of hydrogen bonds and π···π interactions in stabilizing the crystal structures (Zenghe Liu, 2015) Synthesis, Structures and Antimicrobial Activity of Chloro- and Fluoro-Substituted Thiocarboxyhydrazones.
Potential Biological Applications
- Antimicrobial Activities : Various synthesized thiocarboxyhydrazone derivatives have been tested for antimicrobial activities, showing effectiveness against certain bacteria. This indicates the potential of these compounds in developing new antimicrobial agents (Zenghe Liu, 2015) Synthesis, Structures and Antimicrobial Activity of Chloro- and Fluoro-Substituted Thiocarboxyhydrazones.
- Optical Probes and Sensors : Derivatives containing hydrazinecarbothioamide groups have been developed as optical probes for detecting heavy metals such as Hg2+ and Ag+, demonstrating the utility of these compounds in environmental monitoring and safety assessments (W. Shi et al., 2016) Simple-structured, hydrazinecarbothioamide derivatived dual-channel optical probe for Hg2+ and Ag+.
Eigenschaften
IUPAC Name |
1-[[2-[(2-chloro-4-fluorophenyl)methylsulfanyl]acetyl]amino]-3-(2,4-difluorophenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3N3OS2/c17-12-5-10(18)2-1-9(12)7-26-8-15(24)22-23-16(25)21-14-4-3-11(19)6-13(14)20/h1-6H,7-8H2,(H,22,24)(H2,21,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOQKBGVJNAZPHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CSCC(=O)NNC(=S)NC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-({3-[(cyclohexylmethyl)amino]propyl}amino)ethanol dihydrochloride](/img/structure/B4631434.png)
![6-ethoxy-4-[(4-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1-piperazinyl)methyl]-2H-chromen-2-one](/img/structure/B4631441.png)

![2-chloro-N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-4-nitrobenzamide](/img/structure/B4631449.png)


![1-[(dimethylamino)sulfonyl]-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B4631485.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4631494.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[4-(1-piperidinylmethyl)phenyl]urea](/img/structure/B4631501.png)


![2-{5-[(2-amino-2-oxoethyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B4631524.png)
![3-chloro-4-[2-(2,3-dichlorophenoxy)ethoxy]benzaldehyde](/img/structure/B4631533.png)